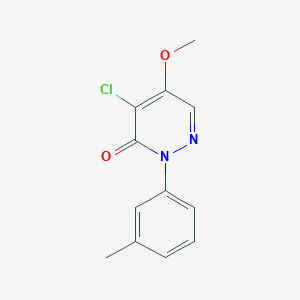![molecular formula C16H19N3S B5863169 N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5863169.png)
N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea, also known as DMTU, is a chemical compound that has been used in scientific research for many years. DMTU is a thiourea derivative that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea acts as a free radical scavenger by donating an electron to free radicals, which neutralizes their damaging effects. This mechanism of action has been well-studied and is thought to be responsible for many of the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its free radical scavenging properties, this compound has been shown to have anti-inflammatory effects, as well as effects on cellular signaling pathways. This compound has also been shown to protect against oxidative stress and DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea in lab experiments is its effectiveness as a free radical scavenger. Additionally, this compound is relatively easy to synthesize and is readily available for use in research. However, one limitation of using this compound is that it can be toxic at high concentrations. It is important to use appropriate safety precautions when handling this compound in the lab.
Direcciones Futuras
There are many potential future directions for research involving N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea. One area of interest is the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound may have potential applications in cancer treatment and prevention. Further research is needed to fully understand the potential uses of this compound in these and other areas.
Conclusion:
This compound is a chemical compound that has been used in scientific research for many years. Its free radical scavenging properties and other biochemical and physiological effects make it a valuable tool for studying a variety of disease states. While there are limitations to using this compound in lab experiments, its potential applications in a variety of fields make it an area of continued interest for researchers.
Métodos De Síntesis
N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea can be synthesized through a reaction between 4-(dimethylamino)phenyl isothiocyanate and 2-methylphenylamine. This reaction produces this compound as a white powder that is soluble in organic solvents such as methanol and chloroform. The synthesis of this compound has been well-documented in scientific literature and is a relatively straightforward process.
Aplicaciones Científicas De Investigación
N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea has been used in scientific research for a variety of applications. One of the primary uses of this compound is as a free radical scavenger. This compound has been shown to be effective at scavenging free radicals in vitro and in vivo. Additionally, this compound has been used as a tool to study the role of free radicals in various disease states, including cancer, diabetes, and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-12-6-4-5-7-15(12)18-16(20)17-13-8-10-14(11-9-13)19(2)3/h4-11H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKRCZDRODMJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)
![2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)
![11H-pyrimido[5',4':5,6]pyrido[4,3-b]indol-1-amine](/img/structure/B5863093.png)


![5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5863107.png)
![2-[(4-chlorobenzyl)(propyl)amino]ethanol](/img/structure/B5863118.png)
![3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone](/img/structure/B5863131.png)
![1-(3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)ethanone](/img/structure/B5863137.png)



![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5863189.png)
![1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5863198.png)